molecular formula C8H6BrF3O B7828634 3-Bromo-2-methoxybenzotrifluoride

3-Bromo-2-methoxybenzotrifluoride

Cat. No.: B7828634
M. Wt: 255.03 g/mol
InChI Key: UAIBULUADVTEFX-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxybenzotrifluoride is an organic compound with the molecular formula C8H6BrF3O. It is characterized by a benzene ring substituted with a bromo group, a methoxy group, and a trifluoromethyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxybenzotrifluoride typically involves the bromination of 2-methoxybenzotrifluoride. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and consistency. The raw materials are fed into a reactor where they undergo bromination, followed by purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methoxybenzotrifluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles such as hydroxide or alkoxide ions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield benzoic acid derivatives.

  • Reduction: Reduction reactions can produce 3-bromo-2-methoxybenzene.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

3-Bromo-2-methoxybenzotrifluoride is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties, including its use as a lead compound in drug discovery.

  • Industry: The compound finds applications in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-Bromo-2-methoxybenzotrifluoride exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

3-Bromo-2-methoxybenzotrifluoride is compared with other similar compounds to highlight its uniqueness:

  • 3-Bromo-2-methoxybenzaldehyde: Similar in structure but contains an aldehyde group instead of a trifluoromethyl group.

  • 5-Bromo-2-methoxybenzotrifluoride: Similar in structure but with a different position of the bromo group on the benzene ring.

  • 3-Bromo-2-methoxybenzene: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.

Properties

IUPAC Name

1-bromo-2-methoxy-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIBULUADVTEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-fluorobenzotrifluoride (1.0 g, 4.1 mmol) in methanol (5 ml) was added a solution of sodium methoxide in methanol (30%, 0.73 ml, 4.1 mmol). The mixture was heated under microwave radiation to 150° C. for 10 min. The reaction mixture was poured into water and extracted with ethylacetate (3×50 ml). The combined organic phases was dried (MgSO4), filtered and evaporated to dryness to give the title compound (0.89 g). MS m/z (rel. intensity, 70 eV) 256 (M+, 87), 254 (M+, 89), 239 (26), 211 (24), 132 (bp).
Quantity
1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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